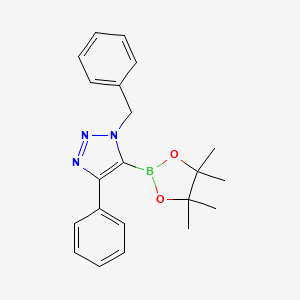
(3R,4R)-4-hydroxy-3-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by a cyclohexanone ring substituted with a hydroxyl group at the 4th position and a methyl group at the 3rd position, with the (3R,4R)-rel- configuration indicating its stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-hydroxy-3-methylcyclohex-2-enone. This reaction typically uses a palladium catalyst under mild hydrogenation conditions to yield the desired product with high stereoselectivity.
Another method involves the asymmetric reduction of 4-hydroxy-3-methylcyclohexanone using chiral reducing agents or catalysts. This approach ensures the formation of the (3R,4R)-rel- isomer with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- often employs large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The use of chiral catalysts and optimized reaction conditions is crucial to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-hydroxy-3-methylcyclohexanone can be converted to 4-oxo-3-methylcyclohexanone or 4-carboxy-3-methylcyclohexanone.
Reduction: The reduction of the carbonyl group yields 4-hydroxy-3-methylcyclohexanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 4-hydroxy-3-methyl-, (3S,4S)-rel-: The enantiomer of the compound with different stereochemistry.
Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4S)-rel-: A diastereomer with different spatial arrangement of substituents.
Cyclohexanone, 4-hydroxy-3-methyl-, (3S,4R)-rel-: Another diastereomer with distinct stereochemistry.
Uniqueness
Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- is unique due to its specific (3R,4R)-rel- configuration, which imparts distinct chemical and biological properties. This stereochemistry is crucial for its interactions in chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3R,4R)-4-hydroxy-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3/t5-,7-/m1/s1 |
InChI Key |
BSSXPZSFKIABFR-IYSWYEEDSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)CC[C@H]1O |
Canonical SMILES |
CC1CC(=O)CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


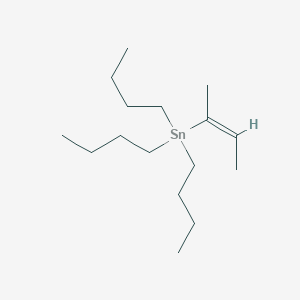
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B12273068.png)
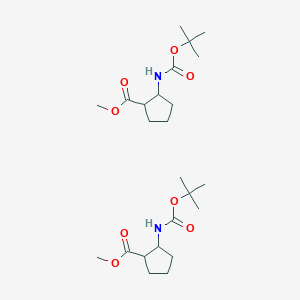
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole](/img/structure/B12273076.png)
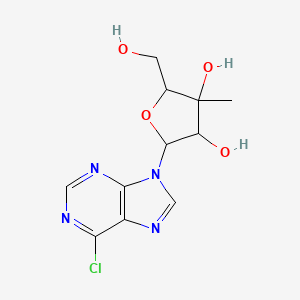
![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B12273102.png)

![3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273121.png)

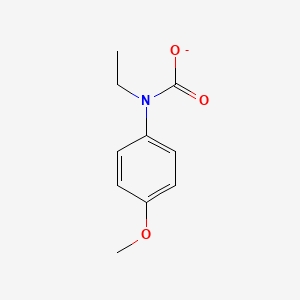
![N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12273129.png)
![2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B12273136.png)
![1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12273142.png)
